2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-
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Overview
Description
2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-: is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a fluorophenyl group and dimethyl substitutions, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- typically involves the cyclocondensation of 3-arylimino-2H-indol-2-ones with fluorinated anilines and isatins . The reaction is carried out in acidic ethanol, which facilitates the formation of the desired indole derivative. The process can be optimized by varying the degree of fluorination and the reaction conditions to achieve higher yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new indole-based molecules with potential biological activities .
Biology: Indole derivatives, including this compound, are studied for their potential as antiviral, anticancer, and antimicrobial agents .
Medicine: Research has shown that indole derivatives can interact with various biological targets, making them candidates for drug development .
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the indole nucleus can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
- 2H-Indol-2-one, 1,3-dihydro-
- 3-[(4-fluorophenyl)imino]-2H-indol-2-one
Comparison:
- 2H-Indol-2-one, 1,3-dihydro- lacks the fluorophenyl and dimethyl substitutions, which may result in different biological activities and chemical properties .
- 3-[(4-fluorophenyl)imino]-2H-indol-2-one is similar but does not have the dimethyl substitutions, potentially affecting its reactivity and binding affinity .
The unique combination of the fluorophenyl group and dimethyl substitutions in 2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- (CAS No. 647013-17-0) is a synthetic compound belonging to the indole family, known for its diverse biological activities. This compound exhibits potential therapeutic applications due to its unique structural features, including a fluorophenyl group and dimethyl substitutions, which enhance its biological interactions.
Property | Value |
---|---|
Molecular Formula | C16H13FN2O |
Molecular Weight | 268.28 g/mol |
IUPAC Name | 3-(4-fluorophenyl)imino-5,7-dimethyl-1H-indol-2-one |
CAS Number | 647013-17-0 |
InChI Key | UVVPMDLBIDPHEC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to various receptors, while the indole nucleus can interact with enzymes and proteins involved in critical biological pathways. These interactions may lead to modulation of cellular processes such as apoptosis and cell proliferation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that related compounds possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.
Antitumor Activity
Indole derivatives have been recognized for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways. Specifically, studies have shown that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines, demonstrating IC50 values that indicate effective dose ranges for therapeutic applications .
Case Studies
- Antibacterial Efficacy : A study on similar indole derivatives revealed significant antibacterial activity compared to standard antibiotics like ciprofloxacin. The derivatives showed MIC values indicating potent activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Another research highlighted the anticancer efficacy of related indole compounds, where compounds were tested against various cancer cell lines, resulting in substantial growth inhibition and apoptosis induction .
Comparative Analysis with Related Compounds
The unique combination of the fluorophenyl group and dimethyl substitutions in 2H-Indol-2-one contributes to its distinct chemical properties compared to other indole derivatives lacking these modifications. For example:
Compound | Key Features | Biological Activity |
---|---|---|
2H-Indol-2-one, 3-[(4-fluorophenyl)imino] | Fluorophenyl and dimethyl groups | Antimicrobial, Antitumor |
Indole Derivative A | Lacks fluorophenyl group | Moderate Antimicrobial |
Indole Derivative B | No dimethyl substitutions | Low Antitumor Activity |
Properties
CAS No. |
647013-17-0 |
---|---|
Molecular Formula |
C16H13FN2O |
Molecular Weight |
268.28 g/mol |
IUPAC Name |
3-(4-fluorophenyl)imino-5,7-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C16H13FN2O/c1-9-7-10(2)14-13(8-9)15(16(20)19-14)18-12-5-3-11(17)4-6-12/h3-8H,1-2H3,(H,18,19,20) |
InChI Key |
UVVPMDLBIDPHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC3=CC=C(C=C3)F)C(=O)N2)C |
Origin of Product |
United States |
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